molecular formula C9H10BrN3 B13010039 5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine

5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13010039
M. Wt: 240.10 g/mol
InChI Key: LEMDLCQPEUGNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused with a triazine ring. The presence of a bromine atom and an isopropyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. One such method includes the use of readily available starting materials like pyrrole, bromine, and isopropylamine. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Scientific Research Applications

5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds in terms of structure and activity:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-2-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C9H10BrN3/c1-6(2)9-11-5-8-7(10)3-4-13(8)12-9/h3-6H,1-2H3

InChI Key

LEMDLCQPEUGNCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC(=C2C=N1)Br

Origin of Product

United States

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